1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes multiple substituents such as ethyl, isopropyl, and sulfonamide groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine (Knorr-type reactions) .
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Introduction of Substituents: : The ethyl, isopropyl, and sulfonamide groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation reactions, while the sulfonamide group can be introduced through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions . These methods enhance the efficiency and yield of the synthesis process while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-isopropylphenylsulfonamide: Contains the sulfonamide group but lacks the pyrazole ring.
N-ethyl-N-(4-isopropylphenyl)pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of multiple substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-7-25-14-13-20(24-25)15-27(21-11-9-19(10-12-21)16(3)4)30(28,29)22-17(5)23-26(8-2)18(22)6/h9-14,16H,7-8,15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONFGNJRICOVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=C(N(N=C3C)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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